- Solvent-free dehydration of alcohols using LiCl-acidic alumina, Oriental Journal of Chemistry, 2012, 28(3), 1141-1145

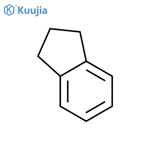

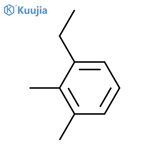

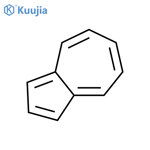

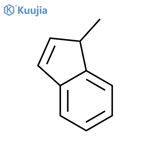

Cas no 95-13-6 (Indene)

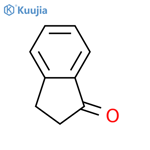

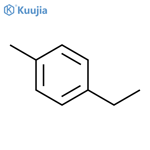

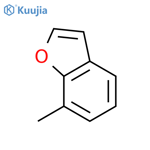

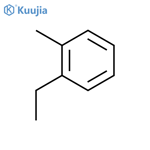

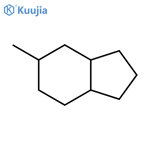

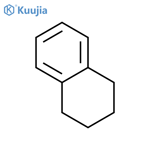

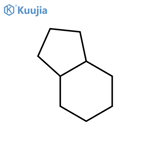

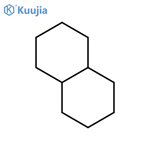

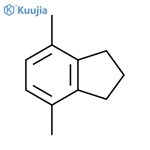

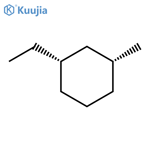

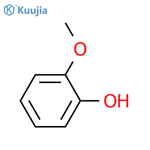

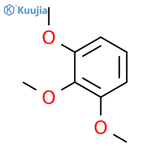

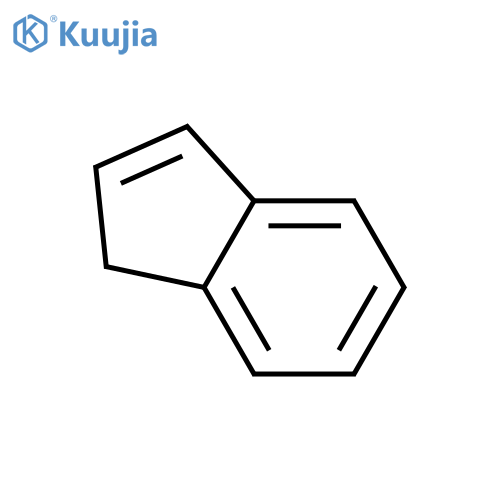

Indene structure

상품 이름:Indene

Indene 화학적 및 물리적 성질

이름 및 식별자

-

- Indene

- inden

- Technicalindene

- INDONAPHTHENE

- 1H-INDENE

- Indene Odor Standard

- Indene Solution

- Indeneneat

- (+)-xylitol

- (1H)-indene

- eutrit

- kannit

- Klinit

- Kylit

- Meso-X

- newtol

- Xilite

- XYLIT

- XYLITE

- HSDB 5286

- NSC 9270

- 67H8Y6LB8A

- YBYIRNPNPLQARY-UHFFFAOYSA-N

- Indene, 90%, tech., stabilized

- Indenyl radical

- 1H-inden

- PubChem20728

- indene, (1H-indene)

- Indene, 98%

- Indene, >=99%

- Indene, analytical standard

- DSSTox_CID_22052

- DSSTox_RID_79907

- WLN: L56 BHJ

- DSSTox_GSID_42052

- KSC486S1J

- NSC9270

- Indene 10 microg/mL in Methanol

- NSC62567

- Indene (8CI)

- Indene,95%

-

- MDL: MFCD00003777

- 인치: 1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2

- InChIKey: YBYIRNPNPLQARY-UHFFFAOYSA-N

- 미소: C1C=C2C=CCC2=CC=1

- BRN: 635873

계산된 속성

- 정밀분자량: 116.06300

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 124

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.9

- 토폴로지 분자 극성 표면적: 0

실험적 성질

- 이온 전세: 8.81 eV

- 색과 성상: 무색 투명 유성 액체

- 밀도: 0.996 g/mL at 25 °C(lit.)

- 융해점: −5-−3 °C (lit.)

- 비등점: 180°C(lit.)

- 플래시 포인트: 화씨 온도: 136.4°f

섭씨: 58 ° c - 굴절률: n20/D 1.595(lit.)

- 용해도: organic solvents: miscible

- 수용성: 불용했어

- 안정성: Stable, but air and light sensitive; may polymerize upon exposure to light. Typically contains aroung 80 - 100 ppm of p-tert-butylcatechol as inhibitor. Refrigerate. Flammable. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 2.25590

- 민감성: Light Sensitive

- 산도 계수(pKa): 20(at 25℃)

- 머크: 4939

- 용해성: 물에 용해되지 않고 에탄올, 에틸에테르, 아세톤, 벤젠, 피리딘 등 유기용제에 용해된다.

Indene 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H226,H304

- 경고성 성명: P301+P310,P331

- 위험물 운송번호:UN 3295 3/PG 3

- WGK 독일:1

- 위험 범주 코드: 10-65

- 보안 지침: S23-S24/25-S62

- 포카표 F사이즈:8

- RTECS 번호:NK8225000

-

위험물 표지:

- 보안 용어:3

- 위험 등급:3

- TSCA:Yes

- 저장 조건:<0°C

- 위험 용어:R10; R65

- 포장 등급:III

- 패키지 그룹:III

Indene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0354-25ml |

Indene |

95-13-6 | 98.0%(GC) | 25ml |

¥905.0 | 2022-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096694-25ml |

Indene |

95-13-6 | 5-10 ppm tert-butylcatechol | 25ml |

¥511 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I005R-100g |

Indene |

95-13-6 | 95% | 100g |

¥207.0 | 2022-06-10 | |

| Chemenu | CM303402-100g |

1H-indene |

95-13-6 | 95% | 100g |

$72 | 2022-08-31 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0016-25ML |

Indene |

95-13-6 | >93.0%(GC) | 25ml |

¥155.00 | 2023-09-07 | |

| Enamine | EN300-19944-25.0g |

1H-indene |

95-13-6 | 95% | 25g |

$87.0 | 2023-05-03 | |

| Life Chemicals | F0001-2266-2.5g |

Indene |

95-13-6 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| Life Chemicals | F0001-2266-5g |

Indene |

95-13-6 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| BAI LING WEI Technology Co., Ltd. | ODOR-11N-10mg |

Indene Odor |

95-13-6 | 10mg |

¥ 309 | 2022-04-25 | ||

| BAI LING WEI Technology Co., Ltd. | DRE-C14288500-100mg |

Indene |

95-13-6 | 100mg |

¥ 678 | 2021-07-07 |

Indene 합성 방법

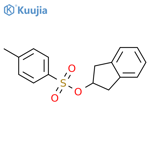

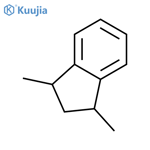

합성회로 1

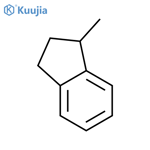

합성회로 2

반응 조건

1.1 Reagents: Neopentyl glycol Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 24 h, 80 °C

참조

- Acid catalysed reaction of indanones, tetralones and benzosuberone with neopentyl glycol and other alkanediols under forced conditions, Journal of Chemical Research, 2010, 34(6), 325-329

합성회로 3

반응 조건

1.1 Reagents: Sodium bicarbonate , Sodium borohydride Catalysts: Vitamin B12 Solvents: Acetonitrile ; 16 h, rt

참조

- Mild olefin formation via bio-inspired vitamin B12 photocatalysis, Chemical Science, 2021, 12(5), 1736-1744

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Zinc , Molybdenum pentachloride Solvents: Tetrahydrofuran ; rt

1.2 1 h, rt

1.2 1 h, rt

참조

- Mild and efficient desulfurization of thiiranes with MoCl5/Zn system, Journal of Sulfur Chemistry, 2022, 43(2), 124-131

합성회로 6

반응 조건

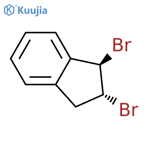

1.1 Reagents: 3-Methoxyaniline Solvents: Tetrahydrofuran ; 48 h, 66 °C

1.2 Reagents: Hydrogen ion ; acidified

1.2 Reagents: Hydrogen ion ; acidified

참조

- Reductive debromination of 1,2-dibromides with anisidines, Tetrahedron Letters, 2016, 57(3), 285-287

합성회로 7

반응 조건

1.1 Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, 80 °C

참조

- Lewis base-assisted Lewis acid-catalyzed selective alkene formation via alcohol dehydration and synthesis of 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyrans, Chinese Journal of Catalysis, 2016, 37(6), 979-986

합성회로 8

반응 조건

1.1 500 °C

참조

- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42

합성회로 9

반응 조건

1.1 15 min, 550 °C

참조

- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806

합성회로 10

반응 조건

1.1 Reagents: Azobisisobutyronitrile , 1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ; 5 h, 90 °C

참조

- Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations, Chemical Science, 2020, 11(18), 4786-4790

합성회로 11

반응 조건

1.1 250 h

참조

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

합성회로 12

반응 조건

1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ; 1 h, reflux

참조

- Mild deprotection of PMB ethers using tert-butyl bromide, Tetrahedron Letters, 2015, 56(49), 6823-6826

합성회로 13

반응 조건

1.1 Reagents: Molybdenum hexacarbonyl Solvents: Toluene ; 1.5 h, reflux

참조

- Selective and efficient desulfurization of thiiranes with Mo(CO)6, Journal of Sulfur Chemistry, 2020, 41(1), 13-18

합성회로 14

반응 조건

1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: Toluene ; 24 h, 80 °C

참조

- Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C-H Bond, Journal of Organic Chemistry, 2009, 74(15), 5471-5475

합성회로 15

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

반응 조건

1.1 Catalysts: Grubbs' catalyst Solvents: 1,2-Dichloroethane ; 17 h, rt

참조

- Ligand Substitution of RuII-Alkylidenes to Ru(bpy)32+: Sequential Olefin Metathesis/Photoredox Catalysis, Chemistry - A European Journal, 2020, 26(8), 1772-1775

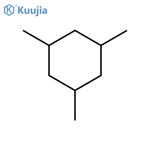

Indene Raw materials

- 1H-Indene, octahydro-5-methyl-

- n-Tetradecane

- 1,2,3,4,5-pentamethylbenzene

- 1,2,4-Trimethylcyclohexane

- 2-Indanyl P-Toluenesulfonate

- Undecane

- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-

- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-

- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)

- Dodecane

- 1,2,3,4-Tetrahydronaphthalene

- Sulfate Lignin

- 2-Bromoindene

- 2,3-Dihydro-1-[(4-methoxyphenyl)methoxy]-1H-indene

- 1a,6a-Dihydro-6H-indeno[1,2-b]thiirene

- Indane

- Tridecane

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)

- 2-Methylphenylacetylene

- n-Pentadecane

- 1H-Indene, octahydro-, trans-

- 1H-Indene,2,3-dihydro-1,3-dimethyl-

- 2,3-dihydro-1H-inden-1-one

- 1H-Indene,2,3-dihydromethyl-

- trans-Decahydronaphthalene

- 1H-Indene, 1,2-dibromo-2,3-dihydro-, (1R,2R)-rel-

- Glycerol

- Benzene, 1-ethenyl-2-(2-propenyl)-

- 4-Ethyl-1,2-dimethylbenzene

- 1-Indanol

- 1H-Indene,2,3-dihydro-1,6-dimethyl-

- 1H-Indene,2,3-dihydro-4,7-dimethyl-

- 1H-Indene, octahydro-,(3aR,7aS)-rel-

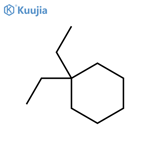

Indene Preparation Products

- 1,3-dimethyl-1H-indene (2177-48-2)

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Cyclohexane,1-methyl-2-propyl- (4291-79-6)

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

- 2-Methylstyrene (611-15-4)

- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)

- Indane (496-11-7)

- Naphthalene,decahydro-2-methyl- (2958-76-1)

- 1,2,3,5-Tetramethylbenzene (527-53-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- 2,4,6-Trimethylstyrene (769-25-5)

- 7-Methylbenzofuran (17059-52-8)

- 1,3,5-Trimethylcyclohexane (1839-63-0)

- diethylcyclohexane (1331-43-7)

- 1,7-Dimethylnaphthalene (575-37-1)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)

- 1-Ethyl-3,5-dimethylbenzene (934-74-7)

- 1-Ethyl-2,3-dimethylbenzene (933-98-2)

- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)

- 2,6-Dimethoxytoluene (5673-07-4)

- 2-Ethyl Toluene (611-14-3)

- 1-Phenyl-1-propyne (673-32-5)

- 1-Ethyl-4-methylcyclohexane (3728-56-1)

- Azulene (275-51-4)

- 1,6-Dimethylnaphthalene (575-43-9)

- 2-Methylbenzofuran (4265-25-2)

- 2,6-Dimethoxyphenol (91-10-1)

- 2,3-Dimethylnaphthalene (581-40-8)

- 2-methoxy-3-methylphenol (18102-31-3)

- 1,5-Dimethylnaphthalene (571-61-9)

- Indene (95-13-6)

- 1,2,3-Trimethoxybenzene (634-36-6)

Indene 관련 문헌

-

Xianghua Yang,Thomas Fox,Heinz Berke Org. Biomol. Chem. 2012 10 852

-

Rajib Bhuniya,Samik Nanda Org. Biomol. Chem. 2012 10 536

-

3. 3aH-indenes. Part 5. Preparation and reactions of 3-methoxy- and 3-trimethylsiloxy-3a-substituted-3aH-indenesHoward C. Gibbard,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1985 723

-

4. ansa-Metallocenes with a Ph2Si bridge: molecular structures of HfCl2[Ph2Si(η5-C13H8)(η5-C5H4)] and HfCl2[Ph2Si(C13H9)(η5-C5H4)]2Vyacheslav V. Izmer,Anton Y. Agarkov,Valentina M. Nosova,Lyudmila G. Kuz’mina,Judith A. K. Howard,Irina P. Beletskaya,Alexander Z. Voskoboynikov J. Chem. Soc. Dalton Trans. 2001 1131

-

Jason G. M. Morton,Haif Al-Shammari,Yunshan Sun,Jiangtao Zhu,Douglas W. Stephan Dalton Trans. 2014 43 13219

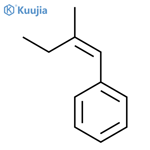

95-13-6 (Indene) 관련 제품

- 2177-47-1(2-Methyl-1H-indene)

- 934-32-7(1H-1,3-benzodiazol-2-amine)

- 22430-64-4(4,6-Dimethyl-1H-indene)

- 120-72-9(Indole)

- 268-40-6(1H-Benz[f]indene)

- 83-34-1(Skatole)

- 98-29-3(4-Tert-Butylcatechol)

- 133-32-4(4-(1H-indol-3-yl)butanoic acid)

- 235-92-7(1H-CyclopentaLphenanthrene)

- 2229459-48-5(2,2-difluoro-1-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95-13-6)Indene

순결:99%/99%

재다:100g/2.5kg

가격 ($):283.0/153.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-13-6)茚

순결:98%

재다:Company Customization

가격 ($):문의